3-(3-Chloro-4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea is a complex organic compound characterized by its unique structure, which includes a urea moiety linked to a thiazole ring and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the substituted phenyl groups through a series of nucleophilic substitution and condensation reactions. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamoyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea: Lacks the methyl group on the thiazole ring.
1-(3-Chloro-4-fluorophenyl)-3-(5-methyl-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea: Does not have the dihydro structure in the thiazole ring.
Uniqueness
The presence of the methyl group and the dihydro structure in the thiazole ring of 1-(3-chloro-4-fluorophenyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea distinguishes it from similar compounds. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H14ClF4N3OS |
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Molecular Weight |
431.8 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C18H14ClF4N3OS/c1-10-9-24-17(28-10)26(13-4-2-3-11(7-13)18(21,22)23)16(27)25-12-5-6-15(20)14(19)8-12/h2-8,10H,9H2,1H3,(H,25,27) |
InChI Key |
XIUVAQVUIOBRLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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